molecular formula C15H13ClN2O2 B122952 2-Amino-3-benzoyl-5-chlorobenzeneacetamide CAS No. 78281-71-7

2-Amino-3-benzoyl-5-chlorobenzeneacetamide

Cat. No.: B122952
CAS No.: 78281-71-7
M. Wt: 288.73 g/mol
InChI Key: BNUTYMOAQFOMEB-UHFFFAOYSA-N
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Description

2-Amino-3-benzoyl-5-chlorobenzeneacetamide is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3-benzoyl-5-chlorophenylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Properties :

    • Research shows that 2-amino-N-(2-benzoyl)-4-chlorophenyl)acetamides were synthesized and their pharmacological properties were compared with corresponding cyclized products, indicating specific activities inherent to the structure (Fryer, Leimgruber, & Trybulski, 1982).
  • Agonist Allosteric Enhancers :

    • 2-Amino-3-aroylthiophenes, including derivatives of 2-Amino-3-benzoyl-5-chlorophenylacetamide, have been identified as agonist allosteric enhancers at the A1 adenosine receptor. These compounds show the potential to stabilize agonist-receptor-G protein ternary complex, highlighting their biochemical significance (Luetjens et al., 2003).
  • Anti-inflammatory and Analgesic Properties :

    • Derivatives of 2-amino-3-benzoylphenylacetic acid, closely related to 2-Amino-3-benzoyl-5-chlorophenylacetamide, have been synthesized and evaluated for their anti-inflammatory, analgesic, and cyclooxygenase inhibiting activities. Some derivatives demonstrated potency surpassing that of indomethacin, a well-known anti-inflammatory drug (Walsh et al., 1984).
  • Cytotoxic Prodrugs :

    • Novel prodrugs have been synthesized with structures including 2-amino-3-benzoylphenylacetamide derivatives for use as anticancer agents. These compounds are designed to be activated at the tumor site, indicating their potential in targeted cancer therapy (Springer et al., 1990).
  • Protein Interactions in Biology :

    • Benzoyl derivatives similar to 2-Amino-3-benzoyl-5-chlorophenylacetamide have been used in the synthesis of unnatural amino acids for incorporation into proteins. This methodology facilitates the study of protein interactions both in vitro and in vivo, demonstrating its importance in molecular biology research (Chin et al., 2002).
  • Central Nervous System Agents :

    • Certain derivatives of 2-amino-3-benzoyl-5-chlorophenylacetamide have been synthesized with anxiolytic and skeletal muscle relaxant activities, indicating their potential use as central nervous system agents (Verma, Kumar, & Kumar, 2017).
  • Chemical Synthesis and Biological Applications :

    • Studies have shown that derivatives of 2-amino-3-benzoylphenylacetamide can be synthesized and evaluated for various biological activities, including as inhibitors of thymidylate synthase, highlighting their potential in cancer treatment and as antimicrobial agents (Taylor et al., 1992; Kumar et al., 2022).
  • Plant Growth Regulation :

    • Compounds derived from 2-amino-5-chlorobenzophenone, structurally similar to 2-Amino-3-benzoyl-5-chlorophenylacetamide, have been synthesized and found to exhibit plant growth-promoting or inhibiting activities, suggesting applications in agriculture (Hatim & Joshi, 2004).

Mechanism of Action

While the specific mechanism of action for 2-Amino-3-benzoyl-5-chlorophenylacetamide is not available, related compounds such as 2-amino-3-benzoylthiophenes have been studied for their potential as allosteric enhancers at the A1 adenosine receptor .

Properties

IUPAC Name

2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-11-6-10(7-13(17)19)14(18)12(8-11)15(20)9-4-2-1-3-5-9/h1-6,8H,7,18H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUTYMOAQFOMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78281-71-7
Record name 78281-71-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
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reactant
Reaction Step One
Name
CSC(C(N)=O)c1cc(Cl)cc(C(=O)c2ccccc2)c1N
Quantity
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 21.34 g (0.0639 mole) of 2-amino-3-benzoyl-5-chloro-α-(methylthio)-phenylacetamide and excess Raney nickel in a mixture of 900 ml of absolute ethanol and 200 ml of dimethylformamide was stirred at room temperature for 45 min. The mixture was filtered through celite to remove the Raney nickel. The solvent was removed in vacuo to give a yellow solid which when recrystallized melted at 213.5°-215.0° C.(d).
Name
2-amino-3-benzoyl-5-chloro-α-(methylthio)-phenylacetamide
Quantity
21.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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